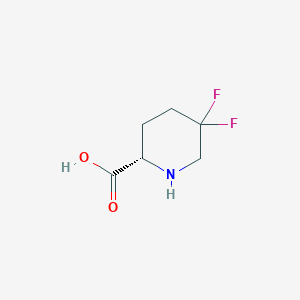

(S)-5,5-difluoropiperidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5,5-difluoropiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2/c7-6(8)2-1-4(5(10)11)9-3-6/h4,9H,1-3H2,(H,10,11)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZRDTSYFQNDDT-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN[C@@H]1C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Stereochemical Impact in Fluorinated Piperidine Systems

Theoretical Underpinnings of Conformational Preferences in Fluorinated Piperidines

The orientation of fluorine atoms on a piperidine (B6355638) ring, whether axial or equatorial, is governed by a delicate balance of competing stereoelectronic and steric forces. researchgate.netresearchgate.net Unlike simple alkyl substituents, which strongly prefer the equatorial position to minimize steric strain, fluorine's electronic properties introduce stabilizing interactions that can favor the sterically more crowded axial position. nih.govwikipedia.org A systematic analysis reveals that charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion are the primary determinants of these conformational preferences. d-nb.inforesearchgate.net

Electrostatic forces, particularly charge-dipole interactions, play a significant role in dictating the conformational preferences of fluorinated piperidines, especially in their protonated forms. researchgate.net In piperidinium (B107235) salts, a strong, stabilizing interaction can occur between the positive charge on the ammonium (B1175870) group (N⁺-H) and the negative end of the C-F dipole. scientificupdate.com This interaction is maximized when the fluorine atom adopts an axial position, placing the C-F bond anti-parallel to the N⁺-H bond. scientificupdate.comchimia.ch This favorable electrostatic arrangement can overcome other destabilizing effects and strongly favor the axial conformer. For instance, computational studies on 3-fluoropiperidine (B1141850) hydrochloride salts revealed that the preference for the axial fluorine orientation is mainly attributed to these potent C-F…N⁺H charge-dipole effects. nih.govscientificupdate.com In certain fluorinated piperidine HCl-analogues, these electrostatic interactions are the primary driving force for the observed axial preference. nih.gov

Hyperconjugation is a stabilizing delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty or partially filled anti-bonding orbital (σ). wikipedia.org In fluorinated piperidines, this effect, often referred to as the fluorine gauche effect, can significantly contribute to the stability of the axial conformer. researchgate.netwikipedia.org The key interaction involves the donation of electron density from an anti-periplanar C-H bonding orbital into the low-lying C-F anti-bonding orbital (σC-H → σC-F). wikipedia.orgwikipedia.orgrsc.org This overlap is geometrically optimal when the C-F bond is in the axial position, gauche to the C-C bonds of the ring. wikipedia.org This donation of electron density stabilizes the molecule and can shorten the C-C bond while lengthening the C-F bond. wikipedia.org While charge-dipole forces are dominant in protonated species, hyperconjugative interactions are found to play a more significant role in neutral (NH) and N-acylated (e.g., TFA) analogues in promoting the axial-fluorine conformation. nih.gov Natural Bond Orbital (NBO) analysis has confirmed that hyperconjugation is a driving force for the gauche preference in fluorinated systems. rsc.org

Steric repulsion, a classical concept in conformational analysis, arises from the spatial overlap of electron clouds between non-bonded atoms. wikipedia.org In piperidine systems, the most significant of these are 1,3-diaxial interactions, which occur between an axial substituent and the axial hydrogens on the other two carbons on the same side of the ring. wikipedia.org While fluorine is relatively small (its van der Waals radius is only slightly larger than hydrogen's), steric repulsion can still be a significant destabilizing factor for an axial C-F bond. researchgate.net However, in many fluorinated piperidines, the stabilizing electronic effects of charge-dipole interactions and hyperconjugation are strong enough to override the steric penalty associated with the axial position. nih.govd-nb.info The final conformational preference is therefore the result of a trade-off between destabilizing steric forces and stabilizing electronic interactions. rsc.org

Solvation plays a major, and sometimes decisive, role in determining the conformational equilibrium of fluorinated piperidines. nih.govnih.gov The polarity of the solvent can dramatically alter the balance between the different stabilizing and destabilizing forces. huji.ac.il A striking example is seen in protected 3,5-difluoropiperidine (B12995073) derivatives. In a non-polar solvent like chloroform (B151607) (ε=4.81), these compounds favor a conformation where the fluorine atoms are equatorial. nih.govd-nb.info However, upon increasing the solvent polarity by switching to DMSO (ε=46.7), the conformational behavior inverts, and the di-axial conformer becomes the favored species. nih.govd-nb.info This switch is attributed to the better solvation and stabilization of the more polar axial conformer by the polar solvent molecules. d-nb.info Computational models that incorporate a polarizable continuum model (PCM) to simulate solvent effects have been shown to successfully predict these experimentally observed conformational shifts, underscoring the critical importance of considering the solvent environment in conformational analysis. nih.gov

Advanced Computational Methodologies for Conformational Elucidation

Computational chemistry is an indispensable tool for elucidating the complex conformational landscapes of fluorinated piperidines. nih.gov A variety of advanced methodologies are employed to calculate the relative energies of different conformers and to dissect the specific interactions that govern their stability. nih.govhuji.ac.il

Density Functional Theory (DFT) is a widely used method for these investigations. d-nb.info Specifically, functionals like M06-2X have proven effective in systematic computational analyses of these systems. nih.govresearchgate.net To achieve high accuracy, these calculations are typically paired with large, flexible basis sets such as def2-QZVPP. nih.gov

To accurately model the significant influence of the solvent, calculations are often performed both in the gas phase and in solution. nih.gov The effect of the solvent is commonly incorporated using a Polarizable Continuum Model (PCM), which represents the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach has been successful in predicting the experimentally observed inversion of conformational preferences in solvents of different polarities. d-nb.info

For a deeper understanding of the underlying electronic effects, Natural Bond Orbital (NBO) analysis is frequently employed. rsc.orgresearchgate.net This method allows for the characterization and quantification of hyperconjugative interactions by analyzing donor-acceptor orbital interactions, providing insight into the electronic origins of conformational preferences. rsc.orgbeilstein-journals.org In cases requiring very high accuracy or for benchmarking DFT methods, more computationally expensive methods like Coupled Cluster with Single and Double excitations (CCSD) may be used. researchgate.net The combination of these advanced computational techniques provides a detailed and robust picture of the conformational behavior of fluorinated piperidines. nih.govnih.gov

Data on Conformational Preferences in Fluorinated Piperidines

The following table presents computational data for 3-fluoropiperidine and 3,5-difluoropiperidine analogues, illustrating the free enthalpy differences (ΔG) between equatorial and axial conformers. Negative values indicate a preference for the axial conformer. This data highlights the influence of N-substitution and solvent on the conformational equilibrium.

Data adapted from computational studies on fluorinated piperidine derivatives. The ΔG values for TFA-analogues are given in chloroform, while for HCl- and NH-analogues, they are in water. nih.govresearchgate.net

Application of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and conformational landscape of molecules. mdpi.comlongdom.org For fluorinated piperidine systems, DFT calculations are instrumental in predicting the most stable conformations by evaluating the energies of various possible chair and boat forms of the piperidine ring. nih.govnih.gov

Research on related fluorinated piperidines demonstrates that conformational preferences are governed by a delicate balance of several factors, including:

Hyperconjugation: Stabilizing interactions can occur, such as electron donation from anti-periplanar C-H bonds into the low-lying σ* orbitals of the C-F bond. researchgate.net

Charge-Dipole Interactions: Electrostatic interactions, particularly between the polarized C-F bond and a charged nitrogen atom (in protonated piperidinium forms), can significantly favor specific conformations. researchgate.netresearchgate.net

Systematic computational analyses, for instance using the M06-2X functional with the def2-QZVPP basis set, have been successfully employed to rationalize the conformational behavior of a wide range of fluorinated piperidine derivatives. nih.gov These theoretical calculations can predict which conformer is energetically favored, providing critical insights that complement experimental data. researchgate.net

Integration of Polarizable Continuum Models (PCM)

While gas-phase DFT calculations provide fundamental insights, the behavior of molecules in solution can be markedly different. researchgate.net The Polarizable Continuum Model (PCM) is a computational approach that simulates the effect of a solvent by representing it as a continuous dielectric medium. wikipedia.orgmdpi.com This method is integrated with DFT to calculate the energies of conformers in different solvent environments. q-chem.comchemrxiv.orgchemrxiv.org

The inclusion of PCM is crucial for fluorinated piperidines, as studies have revealed that solvation and solvent polarity play a major role in determining conformational preferences. nih.govresearchgate.nethuji.ac.il The electrostatic interactions between the solute and the solvent can alter the relative energies of different conformers, sometimes even reversing the preference observed in the gas phase. researchgate.net For example, the free enthalpy difference (ΔG) between axial and equatorial conformers of a fluorinated piperidine can change significantly when calculated in the gas phase versus in a solvent like chloroform or water. researchgate.netresearchgate.net This highlights the necessity of using PCM to accurately predict the behavior of (S)-5,5-difluoropiperidine-2-carboxylic acid in a biological, aqueous environment.

| Compound Derivative | Gas Phase (ΔG) | Solvent (ΔG) | Solvent | Experimental Observation |

|---|---|---|---|---|

| 3-fluoropiperidine (TFA-analogue) | +0.1 | -0.4 | Chloroform | Axial |

| 3-fluoropiperidine (HCl-analogue) | +4.8 | +1.8 | Water | Axial |

| 3,5-difluoropiperidine (TFA-analogue) | -1.4 | +0.9 | Chloroform | Axial |

| 3,5-difluoropiperidine (HCl-analogue) | +8.6 | +3.9 | Water | Axial |

Experimental Spectroscopic Techniques for Stereochemical and Conformational Assignment

While computational methods are predictive, experimental techniques are required to confirm the actual structures and conformations of molecules. nih.gov For fluorinated compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used tool. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For fluorinated piperidines like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is used for comprehensive structural analysis. amazonaws.comrsc.org

Key NMR parameters for stereochemical elucidation include:

Chemical Shifts: The position of a signal in the NMR spectrum (in ppm) is indicative of the electronic environment of the nucleus. The carboxylic acid proton in ¹H NMR, for instance, typically appears far downfield (10-12 ppm). libretexts.org The ¹³C signal for the carbonyl carbon is also characteristic, appearing around 160-180 ppm. libretexts.org

Coupling Constants (J-values): The interaction between neighboring nuclear spins results in the splitting of NMR signals. The magnitude of the coupling constant is highly dependent on the dihedral angle between the coupled nuclei. In fluorinated piperidines, the three-bond coupling between fluorine and hydrogen (³J(¹⁹F,¹H)) is particularly informative. nih.gov Analysis of these coupling constants allows for the unambiguous determination of the relative orientation of the fluorine atoms (axial vs. equatorial). nih.gov For example, large ³J(¹⁹F,¹H) values (e.g., ~40 Hz) are indicative of an anti-periplanar (axial) relationship, while smaller values suggest a gauche (equatorial) relationship. researchgate.net

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Key Information |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10 - 12 | Distinctive downfield, often broad singlet. libretexts.org |

| ¹H | Alpha-Proton (H-2) | ~3 - 4 | Adjacent to nitrogen and carbonyl group. |

| ¹³C | Carbonyl (-COOH) | 160 - 180 | Strongly deshielded. libretexts.org |

| ¹³C | Difluorinated Carbon (C-5) | ~90 - 110 | Appears as a triplet due to coupling with two fluorine atoms. |

| ¹⁹F | Gem-Difluoro (-CF₂) | Varies | Provides information on the electronic environment and couples with nearby protons. jeol.com |

Impact of Stereochemistry on Molecular Recognition and Ligand-Target Interactions

The specific three-dimensional arrangement of atoms in a molecule—its stereochemistry—is critical for its biological activity. acs.org The introduction of fluorine into a molecule like piperidine can enhance its binding affinity to a target protein and improve its metabolic stability. nih.govacs.org

The stereochemistry of this compound has several important implications for molecular recognition:

Conformational Rigidity: The gem-difluoro substitution at the C-5 position restricts the conformational flexibility of the piperidine ring. This pre-organization of the molecule into a specific shape can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. nih.gov

Modulation of Physicochemical Properties: Fluorine's high electronegativity affects the acidity (pKa) of the carboxylic acid and the basicity of the piperidine nitrogen. These modifications can influence the ionization state of the molecule at physiological pH, which is crucial for transport and target interaction. nih.gov

Academic Research Applications of S 5,5 Difluoropiperidine 2 Carboxylic Acid As a Chemical Building Block

Framework for Novel Scaffold Design in Bioactive Compound Synthesis

The rigid and stereochemically defined structure of (S)-5,5-difluoropiperidine-2-carboxylic acid provides a robust framework for the design of novel molecular scaffolds. This building block serves as a starting point for creating complex molecules with tailored three-dimensional arrangements, which is crucial for achieving high affinity and selectivity for biological targets.

This compound is a versatile precursor for the synthesis of a variety of complex fluorinated heterocyclic systems. The carboxylic acid and the secondary amine functionalities of the piperidine (B6355638) ring serve as handles for a wide range of chemical transformations. These reactions can lead to the formation of fused or spirocyclic ring systems, incorporating the difluoropiperidine core into larger, more intricate molecular architectures. nih.gov The presence of the gem-difluoro group can influence the reactivity and conformational preferences of the molecule, enabling the synthesis of unique heterocyclic scaffolds that would be inaccessible through other synthetic routes. The development of multicomponent assembly processes allows for the creation of structurally diverse polyheterocyclic scaffolds from simple building blocks, including piperidine derivatives. nih.gov

This chiral building block is instrumental in the development of fluorinated analogs of known bioactive compounds. By replacing a key structural motif in an existing drug or lead compound with the this compound scaffold, researchers can systematically investigate the impact of fluorination on biological activity. This approach is particularly useful for creating novel peptide mimics, where the difluoropiperidine moiety can act as a constrained analog of natural amino acids like proline. nih.govthieme-connect.de The introduction of the gem-difluoro group can lead to analogs with improved properties such as enhanced metabolic stability, increased binding affinity, and altered pharmacokinetic profiles.

Strategic Integration into Medicinal Chemistry Research

The unique properties of this compound make it a strategic asset in medicinal chemistry research. Its incorporation into drug candidates is guided by specific design principles aimed at optimizing molecular properties for therapeutic benefit.

The design of chiral fluorinated heterocycles often focuses on leveraging the effects of fluorine to control the conformation of the molecule and to modulate its interactions with biological targets. researchgate.net The piperidine ring itself is a common scaffold in medicinal chemistry, and the introduction of chirality and fluorine atoms enhances its utility. nih.gov Chiral piperidine scaffolds are prevalent in a large number of active pharmaceuticals. mdpi.com The gem-difluoro group at the 5-position of the piperidine ring can significantly influence the ring's conformation, often favoring a specific chair or twist-boat conformation. researchgate.net This conformational constraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The design of novel 2,5-disubstituted piperidine derivatives in both cis and trans isomeric forms has been reported, with the cis-isomer showing potent activity and selectivity for the dopamine (B1211576) transporter. nih.gov

While the carboxylic acid moiety of this compound is a key functional group for further synthetic modifications, it can also be a liability in terms of drug-like properties, such as oral bioavailability and cell permeability. Therefore, a key area of research involves the exploration of bioisosteric replacements for the carboxylic acid group. Bioisosteres are functional groups that possess similar physicochemical properties and can elicit similar biological responses. Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and other acidic heterocycles. acs.org By replacing the carboxylic acid of the title compound with a suitable bioisostere, medicinal chemists can aim to improve the pharmacokinetic profile of a drug candidate while retaining or even enhancing its pharmacological activity.

Research on the Modulation of Pharmacologically Relevant Properties through Fluorination

The introduction of fluorine atoms into organic molecules can have a profound impact on their pharmacologically relevant properties. Research involving this compound and related structures has provided valuable insights into these effects.

The gem-difluorination of the piperidine ring significantly alters the electronic properties of the molecule. The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen, making it less basic. This reduction in basicity can have important consequences for a drug's absorption, distribution, and potential for off-target effects. Studies on functionalized gem-difluorinated cycloalkanes have shown that the influence of the CF2 moiety on the acidity and basicity of corresponding carboxylic acids and amines is primarily an inductive effect.

The C-F bond is significantly stronger than a C-H bond, which often translates to increased metabolic stability. The gem-difluoro group in this compound can block potential sites of oxidative metabolism on the piperidine ring, thereby prolonging the half-life of a drug in the body. Research has shown that gem-difluorination can either not affect or slightly improve the metabolic stability of model derivatives. This enhanced stability can lead to improved pharmacokinetic profiles, allowing for less frequent dosing.

Interactive Data Table: Effect of gem-Difluorination on Physicochemical Properties

| Property | Effect of gem-Difluorination | Rationale |

| pKa (Piperidine Nitrogen) | Decrease | Inductive electron-withdrawal by fluorine atoms reduces electron density on the nitrogen, making it less basic. |

| Lipophilicity (LogP) | Generally Increases | The fluorine atoms are more lipophilic than hydrogen atoms, though the overall effect depends on molecular conformation and polarity changes. |

| Metabolic Stability | Increases | The strong C-F bond is resistant to enzymatic cleavage, blocking sites of oxidative metabolism. |

Studies on Enhancing Metabolic Stability

The gem-difluoro group on the piperidine ring of this compound is a key feature for enhancing metabolic stability. This modification is intended to block potential sites of metabolism, particularly oxidation by cytochrome P450 (CYP) enzymes, which are a major cause of drug clearance. By replacing a metabolically vulnerable C-H bond with a stronger C-F bond, the susceptibility of the molecule to enzymatic degradation can be reduced.

Research in this area often involves comparative studies between a parent compound and its difluorinated analog. For instance, a hypothetical study could involve the incorporation of this compound into a known bioactive scaffold and subsequent incubation with liver microsomes. The metabolic stability, measured as the half-life (t½) and intrinsic clearance (CLint), would then be compared to the non-fluorinated parent compound.

Table 1: Hypothetical Metabolic Stability Data

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Parent Compound | 15 | 92.5 |

This table is for illustrative purposes only and does not represent actual experimental data.

The expected outcome of such studies is a significant increase in the metabolic half-life and a corresponding decrease in intrinsic clearance for the difluorinated analog, demonstrating the protective effect of the gem-difluoro group against metabolic degradation.

Investigations into Improving Binding Affinity and Selectivity

The introduction of fluorine can also modulate the binding affinity and selectivity of a ligand for its biological target. The highly electronegative fluorine atoms in this compound can alter the electronic distribution of the molecule, potentially leading to more favorable interactions with the target protein. These interactions can include dipole-dipole interactions, hydrogen bonds, and other non-covalent bonds.

Structure-activity relationship (SAR) studies are crucial in this context. By systematically incorporating the difluoropiperidine moiety into a series of compounds and evaluating their binding affinity (e.g., Ki or IC50 values) for a specific receptor or enzyme, researchers can elucidate the impact of this building block. Furthermore, selectivity can be assessed by testing the compounds against a panel of related targets.

Table 2: Hypothetical Binding Affinity and Selectivity Data

| Compound | Target A Ki (nM) | Target B Ki (nM) | Selectivity (Target B/Target A) |

|---|---|---|---|

| Parent Compound | 25 | 150 | 6 |

This table is for illustrative purposes only and does not represent actual experimental data.

In this hypothetical example, the difluorinated analog exhibits a lower Ki value for Target A, indicating higher affinity. Concurrently, the increased Ki for Target B results in a significantly improved selectivity profile. Such findings would highlight the potential of this compound to fine-tune the pharmacological profile of a drug candidate.

Research on Optimizing Pharmacokinetic Profiles

Pharmacokinetic studies in animal models are essential to evaluate the in vivo effects of incorporating this compound. Key parameters such as oral bioavailability (%F), plasma half-life (t½), and clearance (CL) are measured and compared between the fluorinated and non-fluorinated compounds.

Table 3: Hypothetical Pharmacokinetic Data

| Compound | Oral Bioavailability (%F) | Plasma Half-life (t½, h) | Clearance (CL, mL/min/kg) |

|---|---|---|---|

| Parent Compound | 20 | 2 | 50 |

This table is for illustrative purposes only and does not represent actual experimental data.

The anticipated results from such a study would show an improvement in key pharmacokinetic parameters for the difluorinated analog, such as increased oral bioavailability and a longer plasma half-life, coupled with reduced clearance. These enhancements would be attributed to the improved metabolic stability and modified physicochemical properties conferred by the this compound building block.

Emerging Research Directions for S 5,5 Difluoropiperidine 2 Carboxylic Acid and Its Analogs

Innovation in Stereoselective Synthetic Methodologies for Fluorinated Piperidine (B6355638) Carboxylic Acids

The development of efficient and stereoselective synthetic routes to access chiral fluorinated piperidines is a critical area of research. Traditional methods often require multi-step sequences and challenging purifications. nih.govgoogle.com Modern strategies focus on asymmetric synthesis to establish the desired stereochemistry early and maintain it throughout the process.

One innovative approach involves the asymmetric hydrogenation of fluoropyridine precursors. A robust method utilizes a heterogeneous palladium catalyst for the cis-selective hydrogenation of readily available fluoropyridines, which can then be protected to yield a variety of fluorinated piperidines. acs.org This method has been successfully applied to synthesize fluorinated amino acid derivatives. acs.org Another strategy employs biocatalysis, using transaminases to trigger asymmetric cyclizations of ω-chloroketones, affording enantioenriched 2-substituted piperidines with excellent enantiomeric excess (>99.5%). acs.org

Furthermore, asymmetric syntheses starting from chiral pool materials like L-aspartic acid have been developed for related piperidine dicarboxylic acids. nih.gov These multi-step routes involve key steps such as alkylation and reductive amination to construct the piperidine ring with high diastereomeric excess. nih.gov The synthesis of fluorinated piperidines from dihydropyridinone derivatives also presents a concise pathway to these valuable scaffolds. acs.orgnih.gov These methodologies represent a significant advance, providing access to complex chiral fluorinated piperidine carboxylic acids for drug discovery and development. nih.gov

Advanced Computational Design and Prediction for Novel Derivatives

Computational chemistry has become an indispensable tool for the rational design of novel derivatives of (S)-5,5-difluoropiperidine-2-carboxylic acid. Chemoinformatic tools are employed to predict the impact of fluorination on key molecular properties. acs.org For instance, the calculation of pKa values is crucial, as the introduction of fluorine atoms can significantly lower the basicity of the piperidine nitrogen. acs.org This reduction in basicity is often correlated with reduced affinity for the hERG channel, potentially lowering the risk of cardiac toxicity. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are used to build predictive models that correlate the chemical structures of piperidine derivatives with their biological activities. scientific.netmdpi.com By developing 3D-QSAR models using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), researchers can identify how steric and electrostatic fields of the molecule influence its bioactivity. scientific.netresearchgate.net These models, along with molecular docking simulations, provide insights into the binding modes of these compounds with their biological targets, such as enzymes or receptors. researchgate.netphyschemres.orgresearchgate.net The resulting contour maps and binding energy calculations guide the design of new analogs with potentially enhanced potency and selectivity. researchgate.net This in silico approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. mdpi.com

Table 1: Calculated Physicochemical Properties of Fluorinated Piperidines vs. Non-Fluorinated Analogs This table is illustrative, based on findings that fluorination generally lowers pKa. Exact values would require specific calculations for the listed compounds.

| Compound | Structure | Calculated pKa (Basic) | LogP | 3D Character (e.g., PMI) |

|---|---|---|---|---|

| Piperidine | C5H11N | ~11.2 | ~0.85 | Low |

| 3-Fluoropiperidine (B1141850) | C5H10FN | Lower than Piperidine | Higher than Piperidine | Increased |

| This compound | C6H9F2NO2 | Significantly Lower | Varies with pH | High |

Expanding the Scope of Chemical Transformations Utilizing the Compound

This compound serves as a versatile building block for more complex molecules, primarily through transformations of its carboxylic acid and secondary amine functionalities. The carboxylic acid group can be readily converted into amides, esters, or alcohols.

A primary application is in peptide synthesis, where the compound can be incorporated as a non-natural amino acid. This is typically achieved using standard solid-phase peptide synthesis (SPPS) or solution-phase techniques. nih.govwikipedia.org The carboxyl group is activated using coupling reagents to facilitate amide bond formation. bachem.com Common activating agents include carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to minimize racemization. peptide.com More advanced phosphonium (B103445) and uronium salt reagents, such as PyBOP, HBTU, and HATU, offer high coupling efficiency and rapid reaction times. bachem.compeptide.comresearchgate.net These methods allow the fluorinated piperidine scaffold to be integrated into peptidomimetics, potentially imparting unique conformational constraints and improved metabolic stability. nih.gov

The secondary amine of the piperidine ring can undergo N-alkylation or N-arylation to introduce further diversity. Protecting groups, such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl), are often used to mask the amine during transformations at the carboxylate position.

Deeper Mechanistic Insights into Fluorine-Induced Conformational Effects

The introduction of fluorine, particularly a gem-difluoro group, has profound and often predictable effects on the conformational preferences of the piperidine ring. nih.govdiva-portal.org These effects stem from a combination of steric and stereoelectronic interactions, including hyperconjugation and electrostatic forces. researchgate.net

Computational and experimental (NMR) studies on fluorinated piperidines have revealed a notable preference for the fluorine atom to occupy an axial position, which is counterintuitive based on sterics alone. researchgate.netresearchgate.net This "axial-F preference" is influenced by several factors:

Charge-Dipole Interactions: In protonated piperidinium (B107235) species, a stabilizing interaction can occur between the electropositive N-H bond and the electronegative C-F bond. researchgate.net

Hyperconjugation: Anomeric effects, such as the delocalization of electron density from the nitrogen lone pair (nN) into the antibonding orbital of the C-F bond (σCF), can stabilize certain conformations. beilstein-journals.org Similar hyperconjugative interactions between C-H bonds and the C-F σ orbital also play a role. researchgate.net

Solvation Effects: The polarity of the solvent has been shown to play a major role in the conformational equilibrium, with more polar solvents often stabilizing the more polar conformer. researchgate.net

The gem-difluoro group at the C5 position of this compound is expected to significantly influence the ring's puckering and the orientation of the C2-carboxylic acid group. These conformational biases are critical for molecular design, as they pre-organize the molecule into a specific shape for interacting with biological targets. researchgate.net

Table 2: Conformational Energy Differences (ΔG) in Fluorinated Piperidines Data adapted from studies on 3-fluoropiperidine and 3,5-difluoropiperidine (B12995073) derivatives, illustrating the general preference for axial fluorine conformers. researchgate.netresearchgate.net

| Compound Derivative | Conformer Comparison | ΔG (Gas Phase) (kcal/mol) | ΔG (Solvent) (kcal/mol) | Favored Conformer |

|---|---|---|---|---|

| 3-Fluoropiperidine (TFA-protected) | Equatorial vs. Axial | +0.3 | +0.3 (in Toluene) | Axial |

| 3,5-Difluoropiperidine (TFA-protected) | Equatorial vs. Axial | +1.3 | +0.9 (in Toluene) | Axial |

| 3-Fluoropiperidine (HCl salt) | Equatorial vs. Axial | +4.8 | +1.8 (in Water) | Axial |

| 3,5-Difluoropiperidine (HCl salt) | Equatorial vs. Axial | +8.6 | +3.9 (in Water) | Axial |

Sustainable and Green Chemistry Approaches in the Synthesis of Fluorinated Heterocycles

The synthesis of fluorinated heterocycles is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve safety. ijpsjournal.com A key focus is the development of more sustainable fluorination methods. This includes exploring the use of milder and safer fluorinating agents, such as potassium fluoride (B91410) (KF), in place of more hazardous reagents. criver.com Biocatalysis, using enzymes like fluorinases, represents a frontier in green fluorination, as these enzymes can form C-F bonds under ambient aqueous conditions. criver.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green technology for producing N-heterocycles. rsc.orgnih.gov Microwave irradiation offers rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts compared to conventional heating methods. ijpsjournal.comrsc.orgeurekalert.org This technique has been successfully applied to a wide range of reactions for synthesizing heterocycles, including cyclocondensations and cycloadditions. nih.gov

Other green strategies include the use of environmentally benign solvents like water, which has been shown to be a viable medium for some fluorination reactions despite historical contraindications. rsc.org Furthermore, continuous flow chemistry offers a safer way to handle hazardous fluorinated gases by using them in small, controlled quantities, potentially repurposing them from industrial byproducts. rsc.org The use of recoverable and reusable catalysts, such as those based on metal-organic frameworks (MOFs), also contributes to a more sustainable synthetic process. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-5,5-difluoropiperidine-2-carboxylic acid, and what are their key optimization parameters?

- Methodological Answer : The synthesis typically involves stereoselective fluorination and chiral resolution. For example, asymmetric hydrogenation of enamines or enzymatic resolution of racemic mixtures can achieve the (S)-configuration. Key parameters include reaction temperature (20–50°C), solvent choice (e.g., tert-butyl alcohol for Pd-catalyzed reactions), and catalyst loading (e.g., palladium diacetate with tert-butyl XPhos) . Characterization via ¹H/¹³C NMR and HPLC ensures enantiomeric purity (>98% ee) .

Q. How can researchers validate the physicochemical properties of this compound?

- Methodological Answer : Use standardized protocols:

- Melting Point : Differential scanning calorimetry (DSC) with NIST-calibrated equipment .

- Solubility : Shake-flask method in buffers (pH 1–7) at 25°C, analyzed via UV-Vis spectroscopy.

- Stability : Accelerated stability studies (40°C/75% RH) over 4 weeks, monitored by HPLC .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm the piperidine ring fluorination pattern and stereochemistry.

- MS : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 196.0422).

- IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C-F vibrations (1000–1400 cm⁻¹) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., S vs. R configuration) impact the compound’s biological activity?

- Methodological Answer : Conduct comparative assays:

- Enzyme Inhibition : Test enantiomers against target enzymes (e.g., proteases) using fluorescence-based kinetic assays.

- Cellular Uptake : Radiolabel (³H/¹⁴C) both enantiomers and measure accumulation in cell lines via scintillation counting.

- MD Simulations : Model ligand-receptor interactions using Schrödinger Suite to identify stereospecific binding motifs .

Q. How should researchers address contradictions in reported solubility or stability data?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments under identical conditions (solvent purity, humidity control).

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological discrepancies.

- Cross-Validation : Use orthogonal methods (e.g., NMR vs. HPLC for degradation product analysis) .

Q. What computational strategies predict the metabolic pathways of this compound?

- Methodological Answer :

- In Silico Tools : Use GLORY or MetaScope for phase I/II metabolism prediction.

- Docking Studies : Identify cytochrome P450 binding sites (e.g., CYP3A4) with AutoDock Vina.

- Experimental Validation : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

Q. How can researchers design experiments to probe the compound’s role in modulating protein-ligand interactions?

- Methodological Answer :

- SPR Analysis : Measure binding kinetics (ka/kd) on a Biacore platform.

- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding conformations.

- ITC : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .

Data Interpretation and Reporting

Q. What frameworks ensure rigorous experimental design for studies involving this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Pilot studies to assess synthetic scalability (e.g., >50% yield in 3-step routes).

- Novelty : Benchmark against prior art (e.g., USPTO/PubMed databases) to identify gaps.

- Ethics : Adhere to institutional guidelines for handling fluorinated compounds (waste disposal, PPE) .

Q. How should researchers present contradictory data in manuscripts or grant proposals?

- Methodological Answer : Use a structured discussion template :

- Contextualize : Compare results with literature (e.g., "Our solubility data conflict with Smith et al. (2020) due to differing pH conditions").

- Hypothesize : Propose mechanisms (e.g., "Fluorine’s electron-withdrawing effects may reduce stability in acidic media").

- Recommend : Suggest follow-up experiments (e.g., "Isotope tracing could clarify degradation pathways") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.